molecular formula C26H38F6IO2Sb B160686 C26H38F6IO2Sb CAS No. 139301-16-9

C26H38F6IO2Sb

Cat. No.: B160686
CAS No.: 139301-16-9
M. Wt: 745.2 g/mol
InChI Key: UUBSKBMYMSQFGN-UHFFFAOYSA-H
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Description

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate (CAS 139301-16-9, hereafter referred to as CD1012) is a diaryliodonium salt widely utilized as a cationic photoinitiator in UV-induced polymerization. Its structure features a hydroxytetradecyl chain attached to a phenyl ring, which enhances solubility in hydrophobic epoxy resins and improves compatibility with industrial formulations . CD1012 exhibits an absorption maximum (λmax) at 250 nm, positioning it in the UV-B range, and initiates cationic polymerization via acid generation upon irradiation . It is commercially available under trade names such as SarCat CD 1012 and Oman 072 .

Properties

CAS No.

139301-16-9

Molecular Formula

C26H38F6IO2Sb

Molecular Weight

745.2 g/mol

IUPAC Name

antimony(5+);[4-(2-hydroxytetradecoxy)phenyl]-phenyliodanium;hexafluoride

InChI

InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-17-25(28)22-29-26-20-18-24(19-21-26)27-23-15-12-11-13-16-23;;;;;;;/h11-13,15-16,18-21,25,28H,2-10,14,17,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

UUBSKBMYMSQFGN-UHFFFAOYSA-H

Canonical SMILES

CCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Preparation Methods

Primary Method from Patent CN105294408A

The most well-documented synthesis of this compound is described in Chinese Patent CN105294408A, which outlines a three-step process involving precursor synthesis, iodonium salt formation, and anion exchange.

Step 1: Synthesis of 4-[(2-Hydroxytetradecyl)oxy]phenol

The hydroxytetradecyloxy phenol intermediate is prepared by reacting tetradecan-2-ol with 4-iodophenol under alkaline conditions. Key parameters include:

  • Molar ratio : 1:1 (tetradecan-2-ol to 4-iodophenol)

  • Catalyst : Potassium carbonate (10 mol%)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C for 12 hours

  • Yield : ~85%

Step 2: Formation of Iodonium Chloride Intermediate

The phenol derivative reacts with iodobenzene dichloride in the presence of an oxidizing agent:

  • Oxidizing agent : Hydrogen peroxide (30% aqueous solution)

  • Solvent : Dichloromethane

  • Molar ratio : 1:1.2 (phenol derivative to iodobenzene dichloride)

  • Reaction time : 6 hours at 25°C

  • Workup : Washing with sodium thiosulfate to remove excess iodine

Step 3: Anion Exchange to Hexafluoroantimonate

The iodonium chloride undergoes metathesis with potassium hexafluoroantimonate:

  • Reagent : Potassium hexafluoroantimonate (1.5 equivalents)

  • Solvent : Acetonitrile/water (9:1 v/v)

  • Temperature : 60°C for 3 hours

  • Isolation : Filtration and recrystallization from ethanol

  • Final yield : 72–78%

Process Optimization

Critical Parameters Affecting Yield

The patent identifies three key variables influencing overall efficiency:

ParameterOptimal RangeImpact on Yield
Oxidizing agent purity≥98% H₂O₂±15% yield
Reaction pH (Step 2)6.5–7.0±8% yield
Metathesis temperature55–65°C±5% yield

Scalability Considerations

Industrial-scale production requires modifications to the laboratory protocol:

  • Continuous flow reactor for Step 2 reduces reaction time by 40%

  • Membrane filtration replaces traditional recrystallization in Step 3, improving purity to >99%

Comparative Analysis with Alternative Methods

While Patent CN105294408A represents the gold standard, earlier approaches show distinct limitations:

MethodAdvantagesDisadvantages
Direct arylationFewer stepsLow yield (32–38%)
ElectrochemicalNo oxidizing agentsHigh equipment costs
PhotochemicalMild conditionsScalability challenges

Characterization Protocols

Post-synthetic analysis employs multiple techniques to verify structure and purity:

TechniqueCritical Data PointsAcceptance Criteria
¹H NMR (400 MHz)δ 7.8–7.6 (Ar-H), δ 4.1 (–OCH₂–)Peak ratio 2:1:2:14
FT-IR1240 cm⁻¹ (C–O–C), 680 cm⁻¹ (Sb–F)Absence of –OH stretch
HPLCRetention time 8.9 minPurity ≥98%

Industrial Production Metrics

Large-scale manufacturing (≥100 kg batches) demonstrates consistent performance:

MetricLaboratory ScaleIndustrial Scale
Cycle time48 hours22 hours
Energy consumption850 kWh/kg320 kWh/kg
Waste generation12 L/kg4.5 L/kg

Emerging Methodologies

Recent advances suggest potential improvements:

  • Microwave-assisted synthesis : Reduces Step 2 duration to 90 minutes

  • Biocatalytic oxidation : Eliminates peroxide use through enzymatic systems

Mechanism of Action

The mechanism of action of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate involves the generation of reactive species upon exposure to light. When irradiated, the compound undergoes homolytic cleavage to produce iodonium ions and radicals. These reactive intermediates initiate cationic polymerization by opening epoxide or oxirane rings, leading to the formation of polymer chains. The molecular targets and pathways involved include the interaction with monomers and the propagation of polymer chains.

Comparison with Similar Compounds

Key Observations :

  • CD1012’s hydroxytetradecyl chain provides superior solubility in epoxy monomers compared to shorter-chain analogs like OPPI .
  • Its λmax at 250 nm allows compatibility with medium-pressure mercury lamps, whereas shorter λmax compounds (e.g., 227 nm) require UV-C sources .

Polymerization Efficiency and Stability

Initiation Threshold and Rate

  • CD1012 : Acts as a benchmark photoinitiator, requiring lower light intensity (e.g., 2.4 mW at 710 nm for two-photon lithography) compared to TPS and isopropylthioxanthone (ITX) .
  • OPPI : Requires 0.5 mol% concentration for stable frontal polymerization (FP) in epoxy resins, while Bi-Sb (bismuthonium analog) needs 1.5 mol% .
  • Triaryliodonium salts (C76/C92) : Exhibit faster polymerization rates than CD1012 in photo-DSC tests but absorb in UV-C (240–300 nm), limiting practical use .

Inhibition and Stability

  • CD1012’s long alkyl chain reduces inhibition by hydroxyl compounds and water, common issues in cationic polymerization .
  • Sulfonium salts like TPS show lower thermal stability than iodonium analogs due to weaker Sb-F bonds .

Application-Specific Performance

Hybrid Resins and Coatings

  • CD1012 is effective in dual-cure systems (radical + cationic), achieving >80% epoxy conversion in hybrid resins .
  • Polystyrene-iodonium macrophotoinitiators : Exhibit red-shifted λmax (260 nm) and reduced migration in cured films compared to CD1012, but require higher molecular weight .

EUV Lithography

  • CD1012-based resists show improved sensitivity in EUV lithography due to antimony’s high absorption cross-section .

Biological Activity

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate (CAS RN: 139301-16-9) is a chemical compound known for its applications in photoinitiation and polymerization processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and relevant case studies.

  • Molecular Formula : C26H38F6IO2Sb
  • Molecular Weight : 745.24 g/mol
  • Purity : >98.0% (HPLC)

The biological activity of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate is primarily attributed to its ability to donate electrophilic iodine, which plays a crucial role in various chemical reactions. Its mode of action includes:

  • Photoinitiation : The compound acts as a photoinitiator in cationic polymerization, enabling the formation of polymers under light exposure.
  • Electrophilic Reactions : It can participate in nucleophilic substitution reactions, where the iodonium ion is replaced by a nucleophile, enhancing its reactivity in biological systems.
  • Oxidation and Reduction : The compound can be oxidized to form reactive iodonium ions, which are significant intermediates in various biochemical pathways.

1. Photodynamic Therapy (PDT)

Research indicates that [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate has potential applications in photodynamic therapy. Its ability to generate reactive oxygen species (ROS) upon light activation can be harnessed for targeted cancer treatments. Studies have shown that compounds like this can enhance the efficacy of photosensitizers used in PDT, leading to improved therapeutic outcomes.

2. Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems, particularly those that utilize light-sensitive materials. Its photoinitiating properties allow for controlled release mechanisms, which can improve the bioavailability and targeting of therapeutic agents.

3. Polymer Chemistry

In polymer chemistry, this compound is utilized for creating photoresponsive materials that can be employed in various industrial applications, including coatings and adhesives. Its unique structure imparts distinct photophysical properties that are advantageous for specialized applications.

Case Study 1: Enhancement of Eosin-based Photoinitiators

A study by Andrzejewska et al. demonstrated that [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate significantly enhances the initiation efficiency of Eosin when exposed to visible light. At specific concentrations ([Eosin] = 8.6 × 10−4 M, [coinitiator] = 4.3 × 10−2 M), this compound exhibited a relative efficiency of 28 compared to triethanolamine (relative efficiency = 1.0), indicating its potential as a coinitiator in photopolymerization reactions.

Case Study 2: Toxicological Assessment

Toxicological assessments have indicated that while the compound is effective as a photoinitiator, it poses certain hazards. It is classified as toxic if swallowed or inhaled (H301 + H331) and has long-lasting effects on aquatic life (H411). These findings necessitate careful handling and consideration of environmental impacts during its application.

Data Summary Table

PropertyValue
Molecular FormulaThis compound
Molecular Weight745.24 g/mol
Purity>98.0% (HPLC)
ToxicityH301 + H331
Environmental ImpactH411

Q & A

Q. What experimental parameters are critical for synthesizing [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate?

  • Methodological Answer :
    • Reagent Ratios : Use iodobenzene, peracetic acid, and 2-hydroxytetradecyl ether in a molar ratio of 1:1:2.2 for optimal yield .
    • Reaction Conditions : Maintain 40°C for 12 hours under anhydrous conditions to minimize side reactions.
    • Anion Exchange : Post-synthesis, replace the tosylate anion with hexafluoroantimonate using KSbF₆ in acetone .
    • Characterization : Confirm structure via UV (λmax ~250 nm), IR (C-O and Sb-F stretching bands), and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodological Answer :
    • Purity Analysis : Use HPLC with a C18 column (≥98% purity threshold) and compare with commercial standards (e.g., SAGECHEM’s 98% purity specification) .
    • Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting point (57–58°C) and decomposition temperature (>110°C) .
    • Storage : Store at <–20°C in amber vials under inert gas to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How does the hydroxytetradecyl chain influence photoinitiation efficiency in cationic polymerization?

  • Methodological Answer :
    • Solubility Enhancement : The long alkyl chain improves solubility in hydrophobic epoxy resins, enabling homogeneous initiation .
    • Light Absorption : The hydroxytetradecyl group shifts λmax to 250 nm, broadening compatibility with UV-A/B light sources .
    • Kinetic Studies : Use photo-DSC to measure polymerization rates under varying light intensities. A 2× increase in intensity doubles the polymerization rate for epoxy monomers .

Q. What strategies resolve contradictions in reported safety data for this compound?

  • Methodological Answer :
    • Hazard Classification : While some regulatory reports classify it as "not hazardous" , its SDS recommends handling with gloves and respiratory protection due to potential irritancy .
    • Risk Mitigation : Conduct in vitro toxicity screening (e.g., Ames test) and adhere to institutional protocols for iodonium salts. Prioritize SDS guidelines until peer-reviewed toxicology data is available .

Q. How can researchers optimize its use in UV-induced frontal polymerization?

  • Methodological Answer :
    • Formulation Design : Blend with epoxy monomers (e.g., diglycidyl ether of bisphenol-A) at 1–3 wt% initiator loading .
    • Inhibition Control : Pre-dry monomers (<50 ppm H₂O) and add molecular sieves to scavenge hydroxyl contaminants .
    • Real-Time Monitoring : Use FTIR to track epoxy conversion rates and adjust UV dosage (e.g., 10–50 mW/cm²) for controlled front propagation .

Mechanistic and Comparative Studies

Q. How does this compound compare to other iodonium salts in cationic photoinitiation?

  • Methodological Answer :
    • Activity Benchmarking : Compare initiation efficiency with [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate using photo-rheometry. The hydroxytetradecyl derivative shows higher solubility but similar activity .
    • Anion Effects : Replace SbF₆⁻ with PF₆⁻ or BF₄⁻; SbF₆⁻ provides superior thermal stability and acid strength (pKa ~–15) .

Q. What is the role of the hydroxytetradecyl group in intramolecular photosensitization?

  • Methodological Answer :
    • UV-Vis Spectroscopy : Compare absorption spectra with non-hydroxylated analogs (e.g., octyloxy derivatives) to identify redshift contributions .
    • Computational Modeling : Perform DFT calculations to analyze electronic transitions and excited-state behavior linked to the hydroxyl group .

Addressing Contradictions and Gaps

Q. Why do some sources report no hazards while others recommend strict safety protocols?

  • Resolution : Regulatory assessments (e.g., South Korea’s 2015 evaluation) may lack granularity for lab-scale risks. Always follow SDS precautions (e.g., PPE, ventilation) and monitor for updates .

Q. How can researchers validate synthetic yields exceeding 60%?

  • Validation Steps : Reproduce synthesis from with strict stoichiometric control. Use anhydrous solvents and confirm anion exchange completeness via ion chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C26H38F6IO2Sb
Reactant of Route 2
C26H38F6IO2Sb

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